molecular formula C16H6Cl4N2O2S B12972819 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one

3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one

Cat. No.: B12972819
M. Wt: 432.1 g/mol
InChI Key: VGEOXUUAWSKFMN-UHFFFAOYSA-N
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Description

This compound, 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one, is a sophisticated chemical scaffold designed for probing intracellular signaling pathways. Its structure, featuring a benzo[b]thiophene core fused with an oxindole moiety, places it within a class of molecules known to exhibit potent and selective inhibition of specific protein kinases. Compounds with this structural motif are frequently investigated as ATP-competitive inhibitors, with high affinity for kinases such as the Dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs) (source) . Research into this chemical class focuses on its utility as a tool compound to elucidate the role of these kinase targets in critical cellular processes, including pre-mRNA splicing regulation, cell cycle progression, and neuronal development (source) . Consequently, this molecule holds significant value in fundamental research areas spanning chemical biology, oncology, and neurobiology, where it can be used to validate new therapeutic targets and dissect complex signaling networks.

Properties

Molecular Formula

C16H6Cl4N2O2S

Molecular Weight

432.1 g/mol

IUPAC Name

3-(6-amino-5,7-dichloro-3-hydroxy-1-benzothiophen-2-yl)-5,7-dichloroindol-2-one

InChI

InChI=1S/C16H6Cl4N2O2S/c17-4-1-5-9(16(24)22-12(5)8(19)2-4)15-13(23)6-3-7(18)11(21)10(20)14(6)25-15/h1-3,23H,21H2

InChI Key

VGEOXUUAWSKFMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=C21)C3=C(C4=CC(=C(C(=C4S3)Cl)N)Cl)O)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of a suitably substituted benzo[b]thiophene derivative with a dichlorinated indolin-2-one precursor. The key steps include:

Detailed Synthetic Route

  • Synthesis of 6-Amino-5,7-dichloro-3-oxobenzo[b]thiophene Intermediate:

    • Starting from a dichlorinated benzothiophene derivative, selective nitration followed by reduction yields the 6-amino group.
    • Oxidation at the 3-position introduces the oxo functionality.
    • Chlorination at 5 and 7 positions is achieved using electrophilic chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination.
  • Preparation of 5,7-Dichloroindolin-2-one:

    • Indolin-2-one is chlorinated at the 5 and 7 positions using similar chlorinating agents.
    • The indolinone core is typically prepared by cyclization of o-chloroaniline derivatives with appropriate keto acids or esters.
  • Condensation to Form the Ylidene Linkage:

    • The key step involves the condensation of the 3-oxo group of the benzo[b]thiophene intermediate with the 3-position of the indolin-2-one.
    • This is typically carried out under acidic or basic catalysis, often using solvents like ethanol or acetic acid.
    • The reaction proceeds via nucleophilic attack and elimination of water, forming the exocyclic double bond (ylidene).
  • Purification and Characterization:

    • The crude product is purified by recrystallization or chromatographic techniques.
    • Characterization is done by NMR, IR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination of benzo[b]thiophene NCS or SO2Cl2, solvent (CH2Cl2) 0–25 °C 2–4 h 70–85 Controlled addition to avoid poly-chlorination
Nitration and reduction HNO3/H2SO4, then Sn/HCl or Pd/C hydrogenation 0–50 °C 3–6 h 65–80 Selective nitration at 6-position
Oxidation at 3-position KMnO4 or CrO3, aqueous or organic solvent 0–40 °C 1–3 h 60–75 Mild conditions to preserve amino group
Indolin-2-one chlorination NCS, acetic acid 25–50 °C 2–5 h 75–90 High regioselectivity for 5,7-positions
Condensation (ylidene formation) Acid/base catalyst, ethanol or acetic acid Reflux (78–100 °C) 4–8 h 60–80 Water removal drives equilibrium

Research Findings and Notes

  • The chlorination steps require careful control of reagent stoichiometry and temperature to achieve selective substitution at the 5 and 7 positions without affecting other reactive sites.
  • The condensation reaction forming the ylidene linkage is sensitive to solvent and catalyst choice; acidic conditions favor the reaction but may cause side reactions if prolonged.
  • The amino group on the benzo[b]thiophene ring is crucial for the electronic properties of the final compound and must be preserved during oxidation and chlorination steps.
  • Literature indicates that the benzo[b]thiophene derivatives with electron-withdrawing groups such as chloro substituents enhance the stability and reactivity of the intermediates, facilitating the condensation.
  • The compound’s preparation is often optimized for high purity and yield due to its potential applications in materials science and pharmaceuticals.

Summary Table of Preparation Steps

Synthetic Step Key Reagents Purpose Critical Parameters Outcome
1. Chlorination of benzo[b]thiophene NCS, SO2Cl2 Introduce Cl at 5,7 positions Temperature control, stoichiometry Selective dichlorinated intermediate
2. Nitration and reduction HNO3/H2SO4, Sn/HCl Introduce amino group at 6-position Mild conditions to avoid over-nitration 6-amino substituted intermediate
3. Oxidation at 3-position KMnO4, CrO3 Introduce oxo group Controlled oxidation 3-oxo benzo[b]thiophene derivative
4. Chlorination of indolin-2-one NCS, acetic acid Dichlorination at 5,7 positions Regioselectivity 5,7-dichloroindolin-2-one
5. Condensation (ylidene formation) Acid/base catalyst, ethanol Form ylidene linkage Reflux, water removal Target compound

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological studies, the compound can be used to investigate the effects of heterocyclic compounds on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery research.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific biological system being studied. For example, the compound might inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Pigment Red 88 (CAS 14295-43-3)

  • Core structure : Two benzo[b]thiophen-3(2H)-one units linked via a conjugated ylidene bond .
  • Molecular weight : 434 g/mol .
  • Applications: Primarily used as a non-ionic sulfur-based dye in cosmetics and industrial applications .

Isobenzofuran-1-imine Derivatives (Compounds 1 and 2)

  • Core structure : Isobenzofuran-1-imine with methoxycarbonylmethylene substituents .
  • Substituents: Compound 1: Butylimino and methyl ester groups. Compound 2: Phenylimino and phenyl ester groups.
  • Synthesis : PdI2/KI-catalyzed oxidative carbonylation of ethynylbenzamide derivatives .
  • Applications : Demonstrated herbicidal activity in Arabidopsis thaliana .

Structural and Functional Differences

Feature Target Compound Pigment Red 88 Isobenzofuran Derivatives
Core Structure Benzo[b]thiophen + indolin-2-one Benzo[b]thiophen dimer Isobenzofuran-1-imine
Key Substituents 6-Amino, 5,7-dichloro (both cores) 4,7-Dichloro (both cores) Methoxycarbonylmethylene, alkyl/phenyl
Molecular Weight Not reported 434 g/mol Not reported
Synthetic Route Likely involves Pd catalysis (inferred) Not detailed in evidence PdI2/KI oxidative carbonylation
Applications Unknown (potential bioactivity inferred) Dye (cosmetics) Herbicidal agents

Key Observations:

Amino vs.

Heterocyclic Core : The indolin-2-one moiety in the target compound contrasts with the isobenzofuran core in compounds 1 and 2, which could alter electronic properties and reactivity .

Chlorination Pattern : Both the target compound and Pigment Red 88 feature dichloro substituents, but their positions (5,7 vs. 4,7) may influence steric and electronic effects .

Research Findings and Implications

    Biological Activity

    3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one is a synthetic compound with a complex structure that has garnered attention in biological research due to its potential pharmacological applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

    • Molecular Formula : C16H6Cl4N2O2S
    • Molecular Weight : 432.11 g/mol
    • CAS Number : 6424-62-0

    Biological Activity

    The biological activity of the compound has been explored in various contexts, particularly its potential as an anti-cancer agent and its effects on different biological systems.

    Anticancer Activity

    Recent studies have indicated that compounds similar to 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

    • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to decreased proliferation of cancer cells.
    • Apoptosis Induction : Studies have demonstrated that it activates caspase pathways, which are crucial for the apoptotic process.

    Case Studies

    • Study on Breast Cancer Cells :
      • Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) cells.
      • Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
    • Study on Lung Cancer Cells :
      • Objective : To assess the effects on A549 (lung cancer) cells.
      • Findings : Treatment with the compound resulted in a significant decrease in cell proliferation and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.

    The exact mechanisms through which 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one exerts its biological effects are still under investigation. However, several pathways have been proposed:

    • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cell survival and proliferation.
    • Modulation of Gene Expression : It has been suggested that this compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

    Data Table

    Biological ActivityCell LineIC50 (µM)Mechanism of Action
    CytotoxicityMCF-715Apoptosis induction via caspase activation
    CytotoxicityA54920Induction of oxidative stress

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